Cas no 26334-20-3 (2-azido-1,3-dimethylbenzene)

2-azido-1,3-dimethylbenzene 化学的及び物理的性質
名前と識別子
-
- Benzene,2-azido-1,3-dimethyl-
- 2-azido-1,3-dimethylbenzene
- 2,6-Dimethylphenylazide
- m-Xylene, 2-azido-
- 1,3-Dimethyl-2-azidobenzene
- 26334-20-3
- F2157-0471
- Benzene, 2-azido-1,3-dimethyl-
- DTXSID10180948
- FLZCAAYTAPDGMH-UHFFFAOYSA-N
- BBA33420
- AKOS015830669
- EN300-734590
- 2,6-Dimethylphenyl azide
-
- インチ: InChI=1S/C8H9N3/c1-6-4-3-5-7(2)8(6)10-11-9/h3-5H,1-2H3
- InChIKey: FLZCAAYTAPDGMH-UHFFFAOYSA-N
- ほほえんだ: N(C1C(C)=CC=CC=1C)=[N+]=[N-]
計算された属性
- せいみつぶんしりょう: 147.07977
- どういたいしつりょう: 147.08
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 14.4Ų
じっけんとくせい
- PSA: 48.76
2-azido-1,3-dimethylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-734590-1.0g |
2-azido-1,3-dimethylbenzene |
26334-20-3 | 95% | 1.0g |
$342.0 | 2023-07-09 | |
Enamine | EN300-734590-5.0g |
2-azido-1,3-dimethylbenzene |
26334-20-3 | 95% | 5.0g |
$991.0 | 2023-07-09 | |
TRC | A193651-500mg |
2-azido-1,3-dimethylbenzene |
26334-20-3 | 500mg |
$ 250.00 | 2022-06-08 | ||
Life Chemicals | F2157-0471-5g |
2-azido-1,3-dimethylbenzene |
26334-20-3 | 95%+ | 5g |
$840.0 | 2023-09-06 | |
1PlusChem | 1P00BRQJ-500mg |
1,3-Dimethyl-2-azidobenzene |
26334-20-3 | 95% | 500mg |
$350.00 | 2024-05-08 | |
1PlusChem | 1P00BRQJ-250mg |
1,3-Dimethyl-2-azidobenzene |
26334-20-3 | 95% | 250mg |
$214.00 | 2024-05-08 | |
Enamine | EN300-734590-0.5g |
2-azido-1,3-dimethylbenzene |
26334-20-3 | 95% | 0.5g |
$241.0 | 2023-07-09 | |
Enamine | EN300-734590-10.0g |
2-azido-1,3-dimethylbenzene |
26334-20-3 | 95% | 10.0g |
$1471.0 | 2023-07-09 | |
Enamine | EN300-734590-0.05g |
2-azido-1,3-dimethylbenzene |
26334-20-3 | 95% | 0.05g |
$64.0 | 2023-07-09 | |
Life Chemicals | F2157-0471-10g |
2-azido-1,3-dimethylbenzene |
26334-20-3 | 95%+ | 10g |
$1176.0 | 2023-09-06 |
2-azido-1,3-dimethylbenzene 関連文献
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
4. Book reviews
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
2-azido-1,3-dimethylbenzeneに関する追加情報
Benzene,2-azido-1,3-dimethyl- (CAS No. 26334-20-3): Properties, Applications, and Market Insights
Benzene,2-azido-1,3-dimethyl- (CAS No. 26334-20-3) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical properties and versatile applications. This aromatic compound, featuring an azido functional group and two methyl substituents on the benzene ring, serves as a valuable intermediate in various chemical syntheses. Researchers and industry professionals often search for terms like "2-azido-1,3-dimethylbenzene uses" or "synthesis of benzene derivatives with azido groups," reflecting the growing interest in this compound's potential.
The molecular structure of Benzene,2-azido-1,3-dimethyl- combines the stability of an aromatic ring with the reactivity of an azido group, making it particularly useful in click chemistry reactions. This property aligns with current trends in green chemistry and sustainable synthesis methods, which prioritize efficient, atom-economical transformations. The compound's CAS No. 26334-20-3 serves as a crucial identifier for researchers looking for specific information about its handling, storage, or commercial availability.
In pharmaceutical research, 2-azido-1,3-dimethylbenzene has shown promise as a building block for drug discovery. Its ability to participate in Huisgen cycloaddition reactions makes it valuable for creating molecular scaffolds with potential biological activity. Recent publications have explored its use in developing novel therapeutic agents, particularly in the field of targeted drug delivery systems. This application addresses the current healthcare focus on personalized medicine and precision therapeutics.
The material science sector has also found applications for Benzene,2-azido-1,3-dimethyl-, especially in polymer modification and surface functionalization. Researchers investigating "azido benzene derivatives in polymer chemistry" frequently encounter this compound as it enables the introduction of functional groups to polymer chains through efficient coupling reactions. This capability supports advancements in smart materials and responsive coatings, areas experiencing rapid growth due to demands from electronics and renewable energy industries.
From a commercial perspective, the market for CAS No. 26334-20-3 has seen steady growth, driven by increasing research activities in both academic and industrial settings. Suppliers often list this compound under various names including 2-azido-m-xylene or 1,3-dimethyl-2-azidobenzene, reflecting the diverse nomenclature in chemical databases. Current pricing trends indicate moderate availability, with purity grades ranging from technical to research-grade specifications.
Safety considerations for handling Benzene,2-azido-1,3-dimethyl- follow standard protocols for azido compounds, emphasizing proper ventilation and avoidance of shock or friction. While not classified among restricted substances, its thermal stability and decomposition characteristics warrant careful storage conditions, typically at controlled temperatures with appropriate containment measures. These precautions address common queries from laboratory professionals searching for "safe handling of azido aromatic compounds."
Analytical characterization of 26334-20-3 typically involves techniques such as NMR spectroscopy, infrared spectroscopy (particularly for azido group identification), and mass spectrometry. Recent advancements in analytical methods have improved detection limits for trace impurities, ensuring higher quality standards for research applications. This progress responds to the pharmaceutical industry's increasing demands for ultra-pure intermediates.
Environmental considerations regarding 2-azido-1,3-dimethylbenzene have prompted studies into its biodegradation pathways and ecotoxicological profile. As sustainability becomes a priority across chemical industries, understanding the environmental fate of specialized intermediates like this compound gains importance. Research into green alternatives or recovery methods for azido-containing byproducts represents an emerging area of investigation.
The synthesis of Benzene,2-azido-1,3-dimethyl- typically proceeds from commercially available xylene derivatives through diazotization and subsequent azide substitution reactions. Process optimization studies have focused on improving yield and selectivity while minimizing hazardous intermediates, aligning with the principles of green chemistry. These developments address frequent search queries about "efficient synthesis methods for azido aromatics" from synthetic chemists.
Future prospects for CAS No. 26334-20-3 appear promising, particularly in emerging fields such as bioorthogonal chemistry and materials science. The compound's unique combination of aromatic stability and azido reactivity positions it as a valuable tool for innovative research directions. As nanotechnology and biomedical engineering continue to advance, the demand for specialized building blocks like 2-azido-1,3-dimethylbenzene will likely increase, driving further exploration of its potential applications.
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